N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide is a synthetic compound with the chemical formula and a molecular weight of 519.38 g/mol. This compound is categorized under the class of naphthamide derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound is recognized by its CAS number 861874-32-0 and is often studied for its pharmacological properties, particularly in relation to receptor inhibition and other therapeutic applications .
The synthesis of N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide typically involves multi-step organic reactions. The general approach includes:
The synthetic pathway typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds .
The molecular structure of N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide features a complex arrangement that includes:
The compound’s structural representation can be described using various notations:
Clc1cc(ccc1Cl)N(=O)c2ccc3c(c2)c(c(N)cc3)OCC(=O)N
IBXFZLDPLQETKT-UHFFFAOYSA-N
These structural representations facilitate computational modeling and further studies on its interactions with biological targets .
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide participates in several chemical reactions, including:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed effectively. Reaction monitoring is typically performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .
The mechanism of action for N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide primarily involves its interaction with specific biological receptors. It has been shown to inhibit platelet-derived growth factor receptor autophosphorylation, which plays a crucial role in cell signaling pathways related to proliferation and survival.
Upon binding to its target receptor, this compound may induce conformational changes that prevent receptor activation, thereby inhibiting downstream signaling cascades associated with pathological conditions such as cancer and fibrosis .
These properties are critical for determining the compound's applicability in various scientific fields .
N-(2,4-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yloxy)-1-naphthamide has several scientific uses:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1